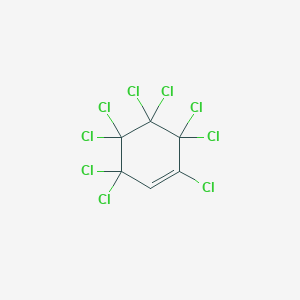
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene is a highly chlorinated cycloalkene This compound is characterized by the presence of nine chlorine atoms attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene typically involves the chlorination of cyclohexene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is highly exothermic and requires careful temperature regulation to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors allows for better control of reaction parameters, ensuring high yield and purity of the product. The chlorination process is optimized to minimize the formation of by-products and to ensure the safety of the operation.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Reduction: Formation of partially dechlorinated cyclohexenes.
Substitution: Formation of cyclohexenes with different functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analog with six chlorine atoms.
1,2,3,4,5,6,7,8-Octachlorocyclooctane: A similar compound with eight chlorine atoms on a cyclooctane ring.
1,2,3,4,5,6,7,8,9-Decachlorocyclononane: A more highly chlorinated compound with ten chlorine atoms.
Uniqueness
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more reactive in certain chemical reactions compared to its less chlorinated analogs. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91875-34-2 |
|---|---|
Formule moléculaire |
C6HCl9 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
1,3,3,4,4,5,5,6,6-nonachlorocyclohexene |
InChI |
InChI=1S/C6HCl9/c7-2-1-3(8,9)5(12,13)6(14,15)4(2,10)11/h1H |
Clé InChI |
SUEJDBVCZALKKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


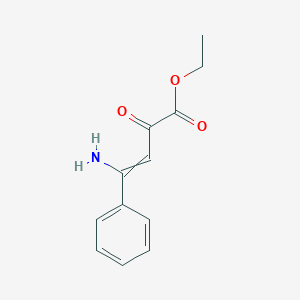
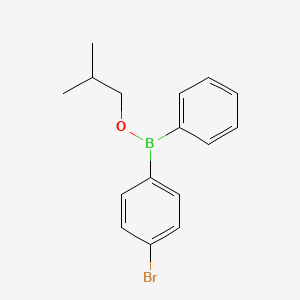

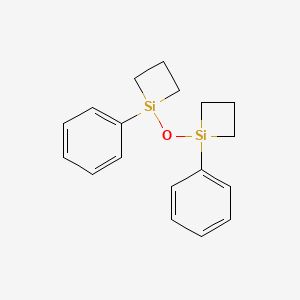
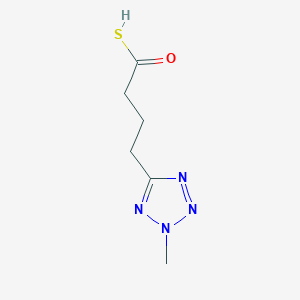


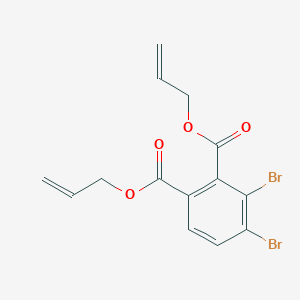
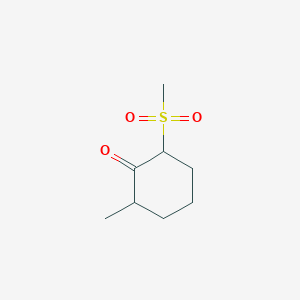

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
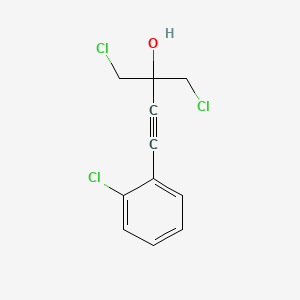

![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
